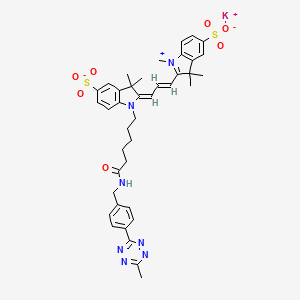
Sulfo-CY3 tetrazine (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-CY3 tetrazine (potassium) is a derivative of sulfo-Cyanine3, a fluorescent dye. This compound contains a methyltetrazine moiety, which allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups . This property makes it highly valuable for labeling and imaging applications in biological and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-CY3 tetrazine (potassium) is synthesized through a series of chemical reactions involving the introduction of a tetrazine group into the sulfo-Cyanine3 structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine chain and the attachment of sulfonate groups to enhance water solubility.
Introduction of the Tetrazine Group: The tetrazine group is introduced through a reaction with a suitable tetrazine precursor, such as a hydrazine derivative.
Industrial Production Methods
Industrial production of sulfo-CY3 tetrazine (potassium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as chromatography .
化学反应分析
Types of Reactions
Sulfo-CY3 tetrazine (potassium) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the tetrazine group reacting with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) or other strained alkenes/alkynes.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature and physiological pH.
Major Products
The major products of the iEDDA reaction are stable adducts formed between the tetrazine group of sulfo-CY3 tetrazine (potassium) and the TCO group. These adducts are often used for labeling and imaging purposes in various research applications .
科学研究应用
Sulfo-CY3 tetrazine (potassium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed for labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
作用机制
The mechanism of action of sulfo-CY3 tetrazine (potassium) involves its participation in the inverse electron demand Diels-Alder reaction (iEDDA). The tetrazine group reacts with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts. This reaction is highly specific and rapid, making it ideal for labeling and imaging applications. The fluorescence properties of the sulfo-Cyanine3 moiety are retained, allowing for the visualization of the labeled molecules .
相似化合物的比较
Similar Compounds
Sulfo-Cy5 Tetrazine: Another sulfo-Cyanine derivative with a longer wavelength emission, used for similar labeling and imaging applications.
Sulfo-Cy7 Tetrazine: A sulfo-Cyanine derivative with an even longer wavelength emission, providing deeper tissue penetration for imaging applications.
Uniqueness
Sulfo-CY3 tetrazine (potassium) is unique due to its specific excitation and emission wavelengths (Ex=548 nm, Em=563 nm), which make it suitable for applications requiring green fluorescence. Its high water solubility and rapid reaction kinetics with TCO groups further enhance its utility in various research fields .
属性
分子式 |
C40H44KN7O7S2 |
|---|---|
分子量 |
838.1 g/mol |
IUPAC 名称 |
potassium;(2E)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI 键 |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
手性 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





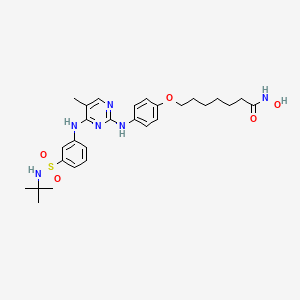
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)

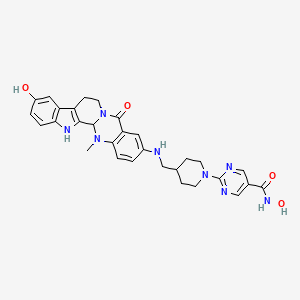
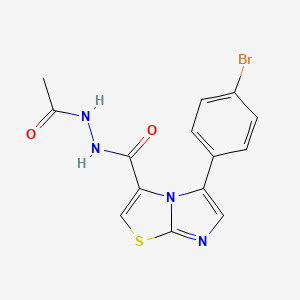
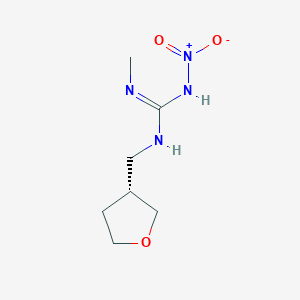

![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)
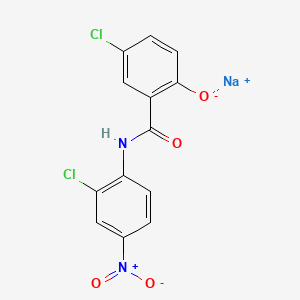
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
